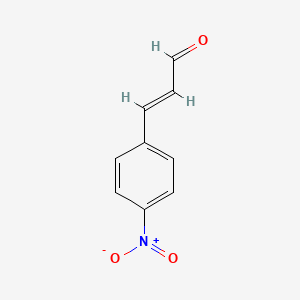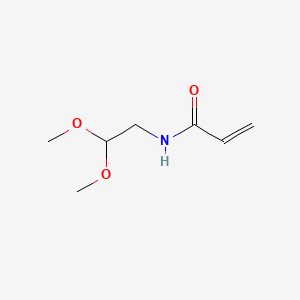![molecular formula C15H19NO4 B3029104 Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 528594-63-0](/img/structure/B3029104.png)
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Vue d'ensemble
Description
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their unique structures featuring two or more rings that share a single atom. The compound mentioned is characterized by the presence of an azaspiro structure, which includes a nitrogen atom within the spirocyclic framework. This structure is of particular interest in medicinal chemistry due to its potential biological activity and its ability to serve as a scaffold for drug development.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored in various studies. For instance, the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, has been used to construct trifluoromethylated 2-azaspiro[4.5]decanes . This method demonstrates the ability to create complex spirocyclic structures with adjacent quaternary stereocenters, which could be applicable to the synthesis of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate.
Molecular Structure Analysis
Chemical Reactions Analysis
While the specific chemical reactions of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate are not detailed in the provided papers, the synthesis of structurally similar compounds provides insights into potential reactivity. The copper-catalyzed approach mentioned in paper indicates that such spirocyclic compounds can undergo reactions that involve the formation of new carbon-fluorine bonds and the transformation of aromatic systems into saturated ones. These reactions are significant as they can introduce functional groups that are valuable in pharmaceutical chemistry.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane derivatives have been explored in pharmacological research. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes containing benzyl groups and evaluated them for dopamine agonist activity. Although these compounds didn’t show central nervous system activity, one analogue demonstrated potent dopamine agonist activity in a cat cardioaccelerator nerve assay, highlighting its potential in pharmacological applications (Brubaker & Colley, 1986).
Synthesis Methods
The compound has been a focus in synthetic chemistry. Slavinskaya et al. (1996) developed a four-step method for synthesizing a derivative of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane. This process involved the formation of N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4.5]decane, demonstrating the compound's utility in complex chemical syntheses (Slavinskaya et al., 1996).
Structural Elucidation in Drug Development
In drug development, the structural elucidation of related compounds is critical. Richter et al. (2022) conducted a comprehensive structural study of a benzothiazinone derivative, which includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety. This study, involving X-ray and NMR techniques, contributes to understanding the molecular basis of its antitubercular properties, showcasing the relevance of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane derivatives in medicinal chemistry (Richter et al., 2022).
Radioligand Development for Tumor Imaging
The compound’s derivatives have been explored in the development of radioligands for tumor imaging. Xie et al. (2015) reported on the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands. One derivative demonstrated high affinity and selectivity, suggesting its potential use in positron emission tomography (PET) imaging for tumor detection (Xie et al., 2015).
Antibacterial Evaluation
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane derivatives have also been evaluated for their antibacterial properties. Natarajan et al. (2021) synthesized compounds by Mannich reaction and cyclocondensation, and tested them against various bacterial species, with one compound showing excellent antibacterial activity (Natarajan et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
Propriétés
IUPAC Name |
benzyl 1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18-11-13-5-2-1-3-6-13)16-8-4-7-15(12-16)19-9-10-20-15/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKVAGMIRIPXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193945 | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
CAS RN |
528594-63-0 | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528594-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)

